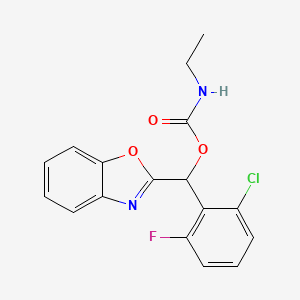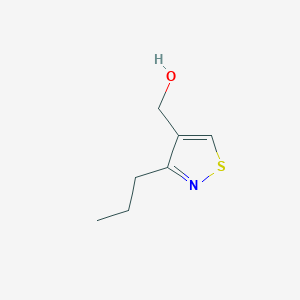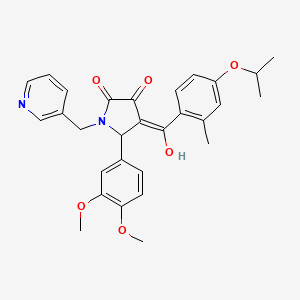
1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetylphenyl)-5-phenyl-, Diethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetylphenyl)-5-phenyl-, Diethyl Ester is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by its unique structure, which includes both acetylphenyl and phenyl groups, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetylphenyl)-5-phenyl-, Diethyl Ester typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the acetylphenyl and phenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves esterification to form the diethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetylphenyl)-5-phenyl-, Diethyl Ester can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: This can result in the formation of alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions or as a potential drug candidate.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetylphenyl)-5-phenyl-, Diethyl Ester would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1h-pyrazole-3,4-dicarboxylic Acid, 1-phenyl-, Diethyl Ester
- 1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-methylphenyl)-5-phenyl-, Diethyl Ester
Uniqueness
The presence of the acetylphenyl group in 1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetylphenyl)-5-phenyl-, Diethyl Ester distinguishes it from other similar compounds. This unique structural feature might confer specific chemical reactivity or biological activity, making it a compound of interest for further study.
Propriétés
Numéro CAS |
96722-90-6 |
|---|---|
Formule moléculaire |
C23H22N2O5 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
diethyl 1-(4-acetylphenyl)-5-phenylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C23H22N2O5/c1-4-29-22(27)19-20(23(28)30-5-2)24-25(21(19)17-9-7-6-8-10-17)18-13-11-16(12-14-18)15(3)26/h6-14H,4-5H2,1-3H3 |
Clé InChI |
NHYSDFIREMUTKK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


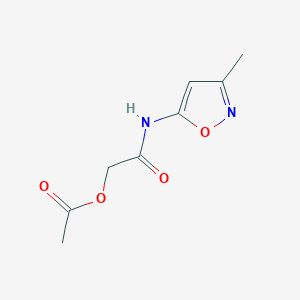
![Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]-](/img/structure/B12895716.png)
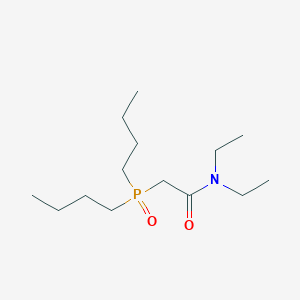
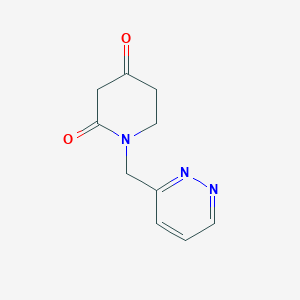
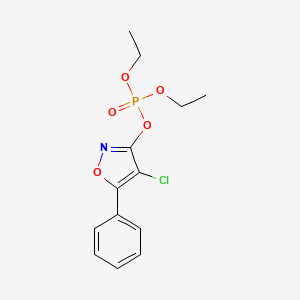

![2-(2-Ethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12895749.png)
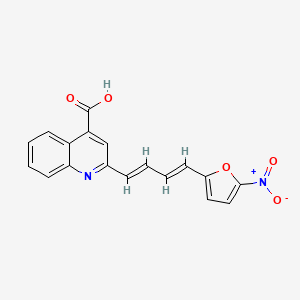
![Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12895761.png)

